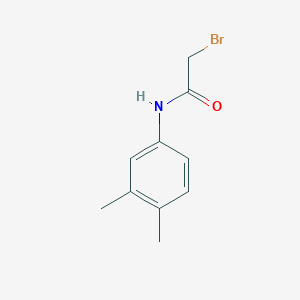

2-bromo-N-(3,4-dimethylphenyl)acetamide

CAS No.: 349120-87-2

Cat. No.: VC2003236

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349120-87-2 |

|---|---|

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | 2-bromo-N-(3,4-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C10H12BrNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |

| Standard InChI Key | IIKSINTWPCYINB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CBr)C |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CBr)C |

Introduction

Chemical Properties and Identification

The physical and chemical properties of 2-bromo-N-(3,4-dimethylphenyl)acetamide are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 349120-87-2 |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | 2-bromo-N-(3,4-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C10H12BrNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |

| Standard InChIKey | IIKSINTWPCYINB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CBr)C |

The compound is identified through various analytical techniques including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide detailed information about the compound's structure and purity. The presence of characteristic functional groups such as the amide bond (C=O stretching typically around 1640 cm⁻¹) and aromatic C-H stretching (around 3000-3100 cm⁻¹) can be identified through IR spectroscopy .

Chemical Reactivity and Transformations

2-bromo-N-(3,4-dimethylphenyl)acetamide exhibits diverse chemical reactivity, primarily due to the presence of the reactive bromine atom and the amide functional group.

Nucleophilic Substitution Reactions

The bromine atom serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can displace the bromine atom, leading to the formation of new functional derivatives. These reactions typically proceed under mild conditions in polar solvents.

Reduction Reactions

Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carbonyl group of the amide, potentially leading to the formation of amine derivatives. The specific reaction conditions and the choice of reducing agent can influence the selectivity and yield of the reduction process.

Oxidation Reactions

Under appropriate conditions, the compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring. Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can facilitate these transformations, leading to the formation of carboxylic acids or other oxidized derivatives.

Coupling Reactions

The bromine atom makes 2-bromo-N-(3,4-dimethylphenyl)acetamide a potential candidate for various coupling reactions, including palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. These reactions can introduce new carbon-carbon bonds, expanding the synthetic utility of the compound.

Applications in Scientific Research

2-bromo-N-(3,4-dimethylphenyl)acetamide has several important applications across various scientific disciplines:

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drug candidates. The reactive bromine atom provides a site for introducing various functional groups that can enhance biological activity or improve pharmacokinetic properties.

Organic Synthesis

As a building block in organic synthesis, 2-bromo-N-(3,4-dimethylphenyl)acetamide facilitates the construction of more complex molecules. The presence of multiple functional groups enables diverse transformations, making it a versatile intermediate in multi-step synthesis protocols for creating structurally complex organic compounds.

Biochemical Research

Compounds structurally similar to 2-bromo-N-(3,4-dimethylphenyl)acetamide have been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Due to structural similarities with natural substrates, these compounds can serve as enzyme inhibitors or substrate analogs, providing insights into enzyme kinetics and mechanisms of action.

Comparison with Structural Analogs

2-bromo-N-(3,4-dimethylphenyl)acetamide belongs to a family of structurally related brominated acetamides. Comparing it with these analogs provides insights into how structural variations affect properties and applications.

Structural Variations

The following table compares 2-bromo-N-(3,4-dimethylphenyl)acetamide with selected structural analogs:

Impact of Structural Variations

The positioning of methyl groups on the phenyl ring significantly influences electron density distribution, which affects:

-

Chemical reactivity: Different substitution patterns can alter the reactivity of the bromine atom and the amide group

-

Physical properties: Variations in melting points, solubility, and stability

-

Biological interactions: Changes in binding affinity to biological targets and potential therapeutic effects

Analytical Distinctions

The structural variations among these analogs result in distinct spectroscopic signatures:

-

Different NMR patterns, particularly in the aromatic region

-

Unique fragmentation patterns in mass spectrometry

-

Distinctive infrared absorption bands

These differences are important for analytical identification and quality control in research and manufacturing contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume